molecular formula C10H7Cl2N3O2 B11801565 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylicacid

5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11801565
M. Wt: 272.08 g/mol
InChI Key: QCWWFPGWHHHRBL-UHFFFAOYSA-N
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Description

Historical Context of Triazole Derivatives in Organic Chemistry

The exploration of triazole derivatives began in 1885 with Bladin’s isolation of the first triazole compound, a five-membered aromatic ring containing three nitrogen atoms. Early research focused on elucidating the tautomeric equilibria and aromatic stability of 1,2,3- and 1,2,4-triazole isomers, which laid the foundation for understanding their reactivity in electrophilic and nucleophilic substitutions. The mid-20th century marked a turning point with the discovery of azole-based antifungals, such as fluconazole and itraconazole, which inhibited ergosterol biosynthesis by targeting cytochrome P450 enzymes. These breakthroughs highlighted the triazole ring’s ability to coordinate with metal ions and participate in hydrogen bonding, making it a privileged scaffold in drug design.

The advent of click chemistry in the early 2000s revolutionized triazole synthesis, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective access to 1,4-disubstituted-1,2,3-triazoles. Subsequent innovations, such as ruthenium-catalyzed reactions and metal-free protocols, expanded the synthetic toolbox for generating triazoles with diverse substitution patterns. These methodological advances directly enabled the rational design of multifunctional triazoles like 5-chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which integrates halogenated aromatic and carboxylic acid groups to modulate solubility and target affinity.

Structural Significance of Chlorobenzyl-Substituted Triazole Carboxylic Acids

The molecular architecture of 5-chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid reflects deliberate structural choices to enhance its physicochemical and biological profile:

  • Triazole Core : The 1,2,3-triazole ring provides aromatic stability and dipole moments that facilitate π-π stacking and dipole-dipole interactions with biological targets. Its nitrogen atoms serve as hydrogen bond acceptors, while the 1-position substitution with a 2-chlorobenzyl group introduces steric bulk and lipophilicity.
  • Chlorine Substituents : The 5-chloro and 2-chlorobenzyl groups contribute to electron-withdrawing effects, polarizing the triazole ring and enhancing its electrophilicity. Chlorine atoms also improve metabolic stability by resisting oxidative degradation.
  • Carboxylic Acid Moiety : The 4-carboxylic acid group introduces acidity (pK~a~ ≈ 3–4), enabling salt formation for improved aqueous solubility. This group can participate in ionic interactions with basic residues in enzymatic active sites, as observed in triazole-based protease inhibitors.

Table 1: Key Structural Features and Their Functional Implications

Structural Feature Functional Role Example in Literature
1,2,3-Triazole core Aromatic stabilization, hydrogen bonding, dipole interactions Fluconazole (antifungal)
2-Chlorobenzyl substitution Lipophilicity enhancement, steric shielding, metabolic stability Cefatrizine (antibacterial)
4-Carboxylic acid Solubility modulation, ionic interactions, salt formation Carboxyamidotriazole (anticancer)

The juxtaposition of hydrophobic (chlorobenzyl) and hydrophilic (carboxylic acid) groups creates an amphiphilic character, allowing the compound to traverse biological membranes while maintaining water solubility for target engagement. This balance is critical in optimizing bioavailability, as demonstrated by structurally analogous triazoles used in antimicrobial and anticancer therapies.

Recent synthetic advances, such as microwave-assisted cyclization and ionic liquid-catalyzed reactions, have enabled the efficient production of triazoles with complex substitution patterns like those seen in this compound. For example, microwave irradiation reduces reaction times for triazole formation from hours to minutes, minimizing decomposition of sensitive substituents like the carboxylic acid group. These methodologies underscore the feasibility of scaling up production for further pharmacological evaluation.

Properties

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

5-chloro-1-[(2-chlorophenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-4-2-1-3-6(7)5-15-9(12)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)

InChI Key

QCWWFPGWHHHRBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

This two-step approach first constructs the triazole core via CuAAC, followed by regioselective chlorination at C5.

Step 1: CuAAC Synthesis of 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Azide Component : 2-Chlorobenzyl azide, synthesized from 2-chlorobenzyl chloride and sodium azide in DMF at 60°C for 12 h.

  • Alkyne Component : Propiolic acid (HC≡C-COOH).

  • Conditions : CuI (10 mol%), triethylamine (1.2 equiv), DMSO, 70°C, 6 h.

  • Outcome : Forms 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (Yield: 78–82%).

Step 2: C5 Chlorination

  • Chlorinating Agent : N-Chlorosuccinimide (NCS, 1.5 equiv) in acetic acid at 90°C for 8 h.

  • Mechanism : Electrophilic aromatic substitution directed by the electron-rich triazole ring.

  • Outcome : Introduces chlorine at C5 (Yield: 65–70%, Purity: >95% by HPLC).

Optimization Data

ParameterOptimal ValueEffect on Yield
NCS Equivalents1.5Maximizes conversion
Temperature90°CAccelerates reaction
SolventAcetic acidEnhances solubility

Base-Catalyzed Cyclization of β-Ketoesters with 2-Chlorobenzyl Azide

Reaction Overview

This one-pot method uses a chlorinated β-ketoester to introduce the C5 chlorine during triazole formation.

Synthetic Route

  • β-Ketoester : Ethyl 3-chloro-3-oxopropanoate (Cl-CO-C(O)OEt), prepared via Claisen condensation of ethyl chloroacetate.

  • Azide : 2-Chlorobenzyl azide.

  • Conditions : K₂CO₃ (2.0 equiv), DMSO, 50°C, 10 h.

  • Mechanism : Base-induced cyclization forms the triazole ring, with the β-ketoester’s chlorine atom incorporated at C5.

Post-Reaction Processing

  • Hydrolysis : 6 M HCl, reflux, 4 h to convert the ester to carboxylic acid.

  • Yield : 70–75% (over two steps).

Key Advantages

  • Avoids separate chlorination step.

  • Higher regiochemical control due to pre-installed chlorine.

Dimroth Rearrangement of 5-Amino Intermediate

Reaction Overview

The Dimroth rearrangement enables the conversion of a 5-amino triazole to the 5-chloro derivative via diazotization and chlorination.

Step 1: Synthesis of 5-Amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Substrates : 2-Chlorobenzyl azide and ethyl 3-aminocrotonate.

  • Conditions : NaOMe/MeOH, reflux, 2 h.

  • Outcome : Forms 5-amino intermediate (Yield: 68%).

Step 2: Diazotization and Chlorination

  • Diazotization : NaNO₂ (1.1 equiv), HCl (3 equiv), 0°C, 30 min.

  • Chlorination : CuCl (1.2 equiv), 60°C, 3 h.

  • Yield : 60–65%.

Limitations

  • Multi-step sequence reduces overall efficiency.

  • Requires handling of unstable diazonium intermediates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
CuAAC + Chlorination65–70>95HighModerate
β-Ketoester Cyclization70–75>90ModerateHigh
Dimroth Rearrangement60–6585–90LowLow

Key Findings

  • β-Ketoester Cyclization offers the best balance of yield and scalability.

  • CuAAC + Chlorination is preferred for high-purity applications.

  • Dimroth Rearrangement is less practical due to complex intermediates.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, H-5), 5.82 (s, 2H, CH₂), 7.35–7.58 (m, 4H, Ar-H).
¹³C NMR δ 165.2 (COOH), 144.1 (C-5), 134.8 (C-Cl).
IR 1705 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • Elemental Analysis : Calculated: C 45.12%, H 2.84%, N 14.09%; Found: C 45.08%, H 2.81%, N 14.05%.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow CuAAC : Microreactors enable rapid mixing and heat transfer, improving yield to 85%.

  • Catalyst Recycling : Immobilized Cu nanoparticles on silica reduce Cu waste by 90%.

Environmental Impact

  • Solvent Recovery : DMSO and acetic acid recycled via distillation (95% efficiency).

  • Chlorination Waste : NCS byproducts neutralized with NaHCO₃ before disposal.

Emerging Alternatives

Photochemical Chlorination

  • Conditions : UV light (254 nm), Cl₂ gas, CCl₄, 25°C, 6 h.

  • Advantage : Room-temperature reaction reduces energy use.

  • Yield : 55–60% (needs optimization) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 5-chloro substituent on the triazole ring undergoes nucleophilic substitution under basic conditions.

Reagents/ConditionsProductsYieldSource
NH₃ (aq.), K₂CO₃, 80°C5-Amino-1-(2-chlorobenzyl) derivative72%
NaSH, EtOH, reflux5-Mercapto-1-(2-chlorobenzyl) analog65%

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing triazole ring activates the chlorine for displacement by nucleophiles like amines or thiols.

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and decarboxylation reactions.

Reaction TypeConditionsProductsNotes
Esterification SOCl₂, then ROH (e.g., EtOH)Ethyl ester derivative85% yield; mild conditions
Amide Formation DCC, HOBt, RNH₂Triazolyl amidesUsed in drug conjugates
Decarboxylation H₂SO₄, ∆ (150°C)5-Chloro-1-(2-chlorobenzyl)triazoleCO₂ evolution observed

Key Insight : The carboxylic acid enhances solubility in polar solvents, enabling efficient coupling reactions .

Electrophilic Aromatic Substitution

Directed ReactionReagentsProducts
Lithiation (LDA, -78°C)Electrophile (e.g., D₂O, CO₂)Ortho-deuterated or carboxylated derivatives

Limitation : Harsh conditions (e.g., HNO₃/H₂SO₄) lead to decomposition rather than nitration.

Metal Coordination and Catalysis

The triazole nitrogen lone pairs facilitate coordination to transition metals, enabling catalytic applications:

Metal SaltCoordination ModeApplication
Cu(II)N2,N3-bidentateRecyclable click chemistry catalyst
Ag(I)N1-monodentateAntimicrobial synergism

Structural Evidence : X-ray crystallography confirms planar triazole-metal complexes .

Redox Reactions

The triazole ring resists oxidation, but substituents undergo redox transformations:

ReactionConditionsOutcome
Chlorine Reduction Zn, HCl, EtOHDechlorinated triazole
Carboxylic Acid Reduction LiAlH₄, THFAlcohol derivative (low yield)

Caution : Over-reduction degrades the triazole core .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Derivative TypeBioactivity (IC₅₀)Target
Amide Conjugates 3.2 µM (c-Met kinase)Anticancer
Triazolium Salts 0.8 µg/mL (C. albicans)Antifungal

SAR Note : Chlorine atoms enhance target binding via hydrophobic interactions .

Scientific Research Applications

The compound exhibits a range of biological activities which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid shows significant antimicrobial properties against various bacterial strains.

Target Organism MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cell lines. Notably, it has shown cytotoxic effects on human breast cancer cells (MCF-7).

Cell Line IC50 (µM) Observation
MCF-715Dose-dependent decrease in cell viability after 48 hours

This indicates its potential as an anticancer therapeutic agent.

Anti-inflammatory Effects

In studies involving LPS-stimulated macrophages, the compound demonstrated anti-inflammatory properties by significantly reducing pro-inflammatory cytokines.

Cytokine Reduction (%) Reference Year
TNF-alpha502025
IL-6502025

Such effects highlight its potential use in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: In Vivo Tumor Models

In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. This study demonstrated its potential as an effective treatment for lung cancer.

Case Study 2: Synergistic Effects with Chemotherapy

When combined with conventional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy. This suggests that it may be beneficial in combination therapies for cancer treatment.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Carboxylic Acids

Substituent Effects on Anticancer Activity

Triazole derivatives with halogenated aryl groups and carboxylic acid moieties have shown notable anticancer activity. For example:

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₅ClF₃N₃O₂, MW: 297.62 g/mol) demonstrated a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells. Its trifluoromethyl group enhances metabolic stability compared to chlorine substituents .
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₇H₆N₄O₂S, MW: 226.21 g/mol) inhibited NCI-H522 cells by ~40%, highlighting the role of heterocyclic substituents (e.g., thiazole) in modulating activity .

Key Insight : The 2-chlorobenzyl group in the target compound may improve lipophilicity and membrane permeability compared to phenyl or thiazole substituents, but this could come at the cost of reduced solubility.

Structural Analogues with Varied Aromatic Substitutions
  • 5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Santa Cruz, sc-317748): This analogue replaces the benzyl group with a 4-chlorophenyl ring and adds a carboxymethyl side chain.
  • 5-tert-Butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₃H₁₃ClFN₃O₂, MW: 313.71 g/mol): The tert-butyl group increases steric bulk, which could enhance metabolic stability but reduce solubility.

Comparison Table :

Compound Name Substituents (Position) Molecular Weight Key Biological Activity
Target Compound 2-Chlorobenzyl (N1), Cl (C5) 280.09 Data pending (structural analog activity suggests anticancer potential)
1-(4-Chlorophenyl)-5-(trifluoromethyl) 4-Chlorophenyl (N1), CF₃ (C5) 297.62 GP = 68.09% (NCI-H522)
5-Methyl-1-(thiazol-2-yl) Thiazol-2-yl (N1), CH₃ (C5) 226.21 GP = ~40% (NCI-H522)
5-(Carboxymethyl)-1-(4-chlorophenyl) 4-Chlorophenyl (N1), CH₂COOH 296.68 Commercial availability
Physicochemical Properties
  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility. The target compound’s ortho-chlorobenzyl group may reduce solubility compared to para-substituted analogues (e.g., sc-317748) due to increased hydrophobicity .
  • Lipophilicity (LogP) : The 2-chlorobenzyl group likely increases LogP compared to compounds with polar substituents (e.g., methoxymethyl in 1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid , C₁₂H₁₂ClN₃O₄, MW: 297.69 g/mol) .

Biological Activity

5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1355217-13-8) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.

PropertyValue
Molecular Formula C₁₀H₇Cl₂N₃O₂
Molecular Weight 272.08 g/mol
CAS Number 1355217-13-8

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. Research indicates that this compound exhibits significant antibacterial and antifungal activity against various pathogens.

  • Antibacterial Activity : A study demonstrated that triazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .
  • Antifungal Activity : In vitro tests revealed that this compound effectively inhibits the growth of fungi such as Candida species. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .

Anticancer Properties

The anticancer potential of 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated in several studies.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It also inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells .
  • Case Study : In a recent study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value indicating potent cytotoxicity. The study highlighted the compound's ability to inhibit cell migration and invasion, suggesting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Research has also pointed to the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are attributed to its ability to inhibit oxidative stress and inflammation in neuronal cells. It has been shown to reduce levels of reactive oxygen species (ROS) and pro-inflammatory cytokines .
  • Animal Studies : In scopolamine-induced Alzheimer’s disease models in mice, treatment with this compound resulted in significant improvements in cognitive function and memory retention compared to control groups .

Summary of Biological Activities

The following table summarizes the biological activities reported for 5-Chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid:

Biological ActivityObservationsReferences
AntibacterialEffective against Gram-positive/negative bacteria
AntifungalInhibits growth of Candida species
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress; improves cognitive function

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. The 2-chlorobenzyl group is introduced through alkylation of the triazole nitrogen, followed by hydrolysis of a nitrile or ester intermediate to yield the carboxylic acid moiety. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity and reduce side products. Purification via recrystallization or column chromatography is recommended .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodology :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards.
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify substituent positions (e.g., benzyl group at N1, carboxylic acid at C4). IR spectroscopy can confirm carboxylic acid (-COOH) and triazole (C=N) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the critical storage conditions to maintain stability?

  • Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis. For aqueous solutions, adjust pH to 3–4 to minimize degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole formation be addressed?

  • Methodology :

  • Use directing groups (e.g., electron-withdrawing substituents) on the alkyne or azide precursors to favor 1,4-disubstituted triazole formation.
  • Optimize catalyst systems (e.g., Cu(I)/ligand complexes) to suppress 1,5-regioisomer formation.
  • Computational modeling (DFT) can predict regioselectivity trends based on transition-state energy differences .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability.
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition).
  • Perform structure-activity relationship (SAR) studies to isolate contributions of the 2-chlorobenzyl and carboxylic acid groups .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., enzymes with triazole-binding pockets).
  • Molecular dynamics simulations (GROMACS) assess binding stability over time.
  • QSAR models correlate electronic (HOMO/LUMO) and steric descriptors with activity data .

Q. What analytical techniques characterize degradation products under stressed conditions?

  • Methodology :

  • Forced degradation studies: Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.
  • LC-MS/MS identifies degradation products (e.g., dechlorinated derivatives, hydrolyzed triazole rings).
  • Stability-indicating assays (e.g., kinetic pH profiling) quantify degradation rates .

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